(5,5-Dimethyltetrahydro-2H-pyran-2-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

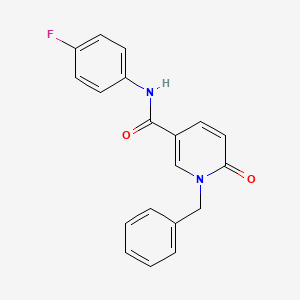

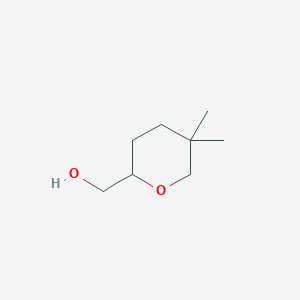

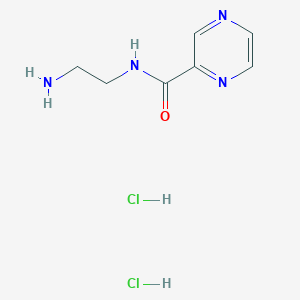

“(5,5-Dimethyltetrahydro-2H-pyran-2-yl)methanol” is a chemical compound with the molecular formula C8H16O2 and a molecular weight of 144.21 . It is also known by its IUPAC name, this compound . This compound is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C8H16O2/c1-8(2)4-3-7(5-9)10-6-8/h7,9H,3-6H2,1-2H3 . This indicates that the molecule consists of 8 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . Its molecular formula is C8H16O2 and it has a molecular weight of 144.21 .Aplicaciones Científicas De Investigación

Enantioselective Synthesis

- The enantiomeric forms of similar alcohols, like (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol, serve as chiral building blocks in stereoselective synthesis of natural terpenes. This is achieved through synthetic approaches like catalyzed cyclization and lipase-mediated resolution. These methods have been applied in the stereoselective synthesis of flavors like linaloyl oxide (Serra & De Simeis, 2018).

Chemical Transformations

- Studies on compounds such as 2,4-dimethoxytetrahydropyrans have revealed insights into acid-catalyzed eliminations and reactions with various compounds, demonstrating complex chemical behaviors and transformations (Baldwin & Brown, 1969).

Synthesis of Perhydro-furo[2,3-b]pyran Derivatives

- Research has shown that radical cyclization followed by oxygenation can yield perhydro-furo[2,3-b]pyran derivatives from related compounds. This method offers high yields and selectivity, applicable to carbohydrate-derived substrates (Mayer et al., 1998).

Novel Cyclization Methods

- Innovative cyclization methods, like the InCl3-promoted Prins cyclization, have been developed to synthesize hexahydro-1H-furo[3,4-c]pyran derivatives from related alcohols. This has opened pathways for the creation of new chemical structures with high selectivity (Reddy et al., 2012).

Anomeric Effect Studies

- Studies on compounds like 2,4-dimethoxytetrahydropyran have contributed to understanding the anomeric effect, an important concept in carbohydrate chemistry. These findings have implications in stereochemistry and molecular interactions (Sweet & Brown, 1968).

Chemical Transformations of Pyran Amines

- Research into reactions of similar compounds like 2,2-dimethyltetrahydro-2H-pyran-4-one with amines has led to the synthesis of new compounds and the study of their chemical transformations. Such studies expand our knowledge of organic synthesis and chemical properties (Arutyunyan et al., 2012).

Solvent Effects on Configurational and Conformational Isomers

- Investigations into the distribution of configurational and conformational isomers of related compounds in various solvents have provided insights into the solvent effects on molecular structure and dynamics. This research aids in the understanding of isomer distribution in different environments (Ren et al., 2008).

Application in Biochemical Analysis

- (5,5-Dimethyltetrahydro-2H-pyran-2-yl)methanol and related compounds have been utilized in the development of analytical methods, like SPME-GC/MS for detecting methanol in biospecimens. Such methods are crucial in forensic and clinical toxicology (Lee et al., 2019).

Safety and Hazards

The safety information for (5,5-Dimethyltetrahydro-2H-pyran-2-yl)methanol indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Mecanismo De Acción

Biochemical Pathways

Without specific target information, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies could provide insights into the biochemical pathways influenced by this compound.

Result of Action

The molecular and cellular effects of (5,5-dimethyloxan-2-yl)methanol are currently unknown due to the lack of specific target and mode of action information

Propiedades

IUPAC Name |

(5,5-dimethyloxan-2-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-8(2)4-3-7(5-9)10-6-8/h7,9H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUMDWRPQJRFAAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(OC1)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3Z)-1-(3-fluorobenzyl)-3-{[(4-methylbenzyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2359617.png)

![7-(3-chloro-2-methylphenyl)-2-(4-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2359618.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2359626.png)

![(Z)-4-(tert-butyl)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2359631.png)

![1-(1-Adamantyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea](/img/structure/B2359632.png)

![N-{3-methyl-4-[(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2359633.png)

![[7-(Benzylsulfanyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2359636.png)

![N~4~-(4-chlorophenyl)-1-phenyl-N~6~-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2359639.png)